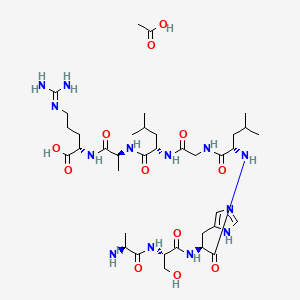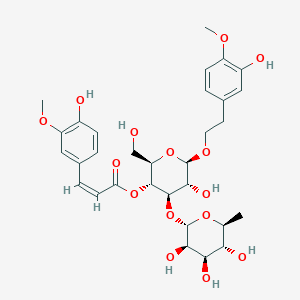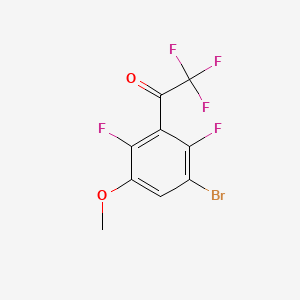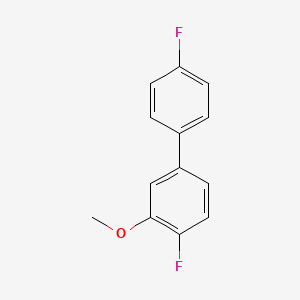
4,4'-Difluoro-3'-methoxybiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Difluoro-3’-methoxybiphenyl is an organic compound with the molecular formula C13H10F2O It is a biphenyl derivative where two fluorine atoms are substituted at the 4 and 4’ positions, and a methoxy group is substituted at the 3’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,4’-Difluoro-3’-methoxybiphenyl involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boronic acid derivatives. For instance, 4-methoxyphenylboronic acid can be coupled with 4,4’-difluorobromobenzene under mild conditions to yield the desired biphenyl compound .
Industrial Production Methods
Industrial production of 4,4’-Difluoro-3’-methoxybiphenyl may involve similar cross-coupling reactions on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
4,4’-Difluoro-3’-methoxybiphenyl can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, and reduced to form alcohols.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4,4’-difluoro-3’-methoxybenzaldehyde, while reduction can yield 4,4’-difluoro-3’-methoxybenzyl alcohol.
Scientific Research Applications
4,4’-Difluoro-3’-methoxybiphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4,4’-Difluoro-3’-methoxybiphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, while the methoxy group can influence its solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobiphenyl: Lacks the methoxy group, making it less polar and potentially less reactive in certain contexts.
3’-Methoxybiphenyl: Lacks the fluorine atoms, which can affect its electronic properties and reactivity.
4,4’-Dichloro-3’-methoxybiphenyl: Substitutes chlorine for fluorine, which can significantly alter its chemical behavior and applications.
Uniqueness
4,4’-Difluoro-3’-methoxybiphenyl is unique due to the combination of fluorine and methoxy substituents, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields requiring specific interactions with biological targets or materials with unique properties.
Properties
Molecular Formula |
C13H10F2O |
|---|---|
Molecular Weight |
220.21 g/mol |
IUPAC Name |
1-fluoro-4-(4-fluorophenyl)-2-methoxybenzene |
InChI |
InChI=1S/C13H10F2O/c1-16-13-8-10(4-7-12(13)15)9-2-5-11(14)6-3-9/h2-8H,1H3 |
InChI Key |
OKBFAAYYLJKTJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


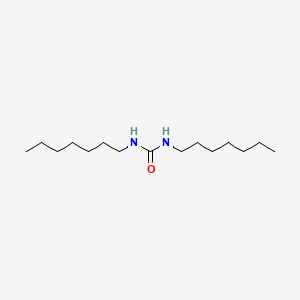
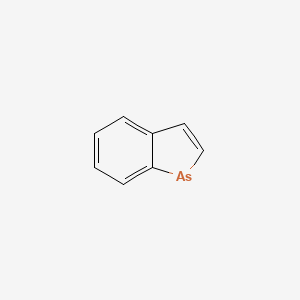

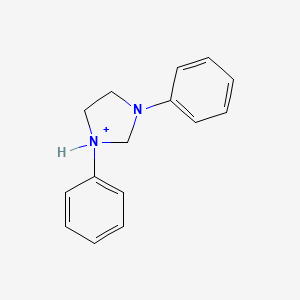
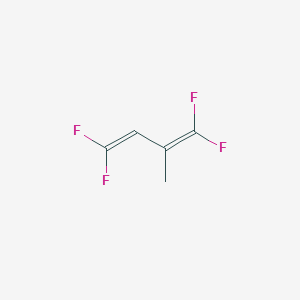

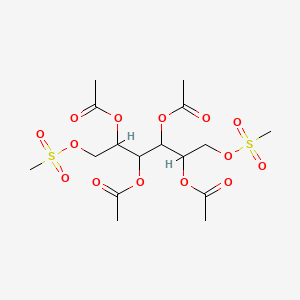
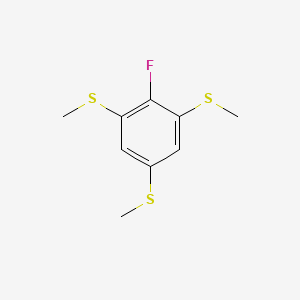
![5-[4-methyl-1-(2-thiazolyl)-3,6-dihydro-2H-pyridin-5-yl]-2-pyridinamine](/img/structure/B14756828.png)
![ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride](/img/structure/B14756835.png)
